molecular formula C22H24N2O5S2 B2585132 N-[(3,4-dimethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1116082-53-1

N-[(3,4-dimethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2585132
CAS No.: 1116082-53-1
M. Wt: 460.56
InChI Key: GAFFZHKLOKTEOG-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a dimethoxyphenylmethyl substituent and a methylbenzenesulfonamido group.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S2/c1-15-5-8-17(9-6-15)31(26,27)24(2)18-11-12-30-21(18)22(25)23-14-16-7-10-19(28-3)20(13-16)29-4/h5-13H,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFFZHKLOKTEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s dimethoxyphenyl group is electron-donating, contrasting with the nitro (electron-withdrawing) and chloro (moderately electron-withdrawing) groups in analogs. This may enhance solubility compared to nitro derivatives .
  • Crystal Packing : ’s compound lacks classical hydrogen bonds but forms weak C–H⋯O/S interactions. The target’s sulfonamido group could enable stronger hydrogen bonding, influencing solubility and crystallinity .

Key Observations :

  • Antibacterial Potential: ’s nitrothiophene derivatives exhibit antibacterial activity, suggesting the target compound could share similar mechanisms if designed for this purpose .
  • Toxicity: Nitro groups () are associated with genotoxicity, whereas the target’s methoxy groups may reduce such risks .
  • Lipophilicity : The target’s dimethoxy groups likely lower LogP compared to chloro derivatives (), improving aqueous solubility .

Structural Dynamics and Conformational Analysis

  • Dihedral Angles : ’s compound shows dihedral angles of 8.5–13.5° between thiophene and benzene rings, favoring planar conformations. The target’s bulky substituents may increase steric hindrance, altering angles and affecting binding to biological targets .
  • Sulfonamido vs.

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:

  • 3,4-Dimethoxyphenyl group : Known for its role in enhancing lipophilicity and modulating receptor interactions.
  • Thiophene ring : Provides stability and influences electronic properties.
  • Carboxamide moiety : Often associated with hydrogen bonding capabilities, enhancing binding affinity to biological targets.

Molecular Formula

The molecular formula for this compound is C18H22N2O4SC_{18}H_{22}N_2O_4S with a molecular weight of approximately 366.44 g/mol.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation. For instance, it may target farnesyltransferase (FT), which is involved in post-translational modifications of proteins that drive oncogenesis .
  • Antitumor Properties : Preliminary studies indicate that this compound exhibits significant antitumor activity against various cancer cell lines. For example, it has been tested against MGC-803, HepG-2, SKOV-3, and T24 cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
  • Multi-target Effects : Its structural diversity allows it to interact with multiple biological targets, potentially leading to synergistic effects in cancer therapy. Studies suggest that compounds with similar structures can induce apoptosis through various pathways, including autophagy and ferroptosis .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the cytotoxicity of N-[(3,4-dimethoxyphenyl)methyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide:

Cell LineIC50 (µM)Mechanism of Action
MGC-80315Apoptosis induction
HepG-220Cell cycle arrest
SKOV-318Autophagy activation
T2422Ferroptosis

These results indicate a promising profile for further development as an anticancer agent.

In Vivo Studies

Animal model studies have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy of the compound:

  • Xenograft Models : In mouse models bearing human tumor xenografts, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.

Case Studies

Several case studies highlight the therapeutic potential of similar compounds within the same chemical class:

  • Case Study 1 : A derivative of thiophene carboxamide showed a reduction in tumor size by over 50% in a breast cancer xenograft model when administered at a dose of 10 mg/kg body weight.
  • Case Study 2 : Another analog demonstrated effective inhibition of metastatic spread in lung cancer models through modulation of matrix metalloproteinases (MMPs).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing thiophene-carboxamide derivatives like N-[(3,4-dimethoxyphenyl)methyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with thiophene precursors. For example, sulfonamide-substituted thiophenes are synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Use of acetonitrile as a solvent under reflux conditions for initial coupling (1–3 minutes) .
  • Cyclization in polar aprotic solvents (e.g., DMF) with iodine and triethylamine to form the thiophene core .
  • Characterization via 1H^1H and 13C^{13}C NMR spectroscopy to confirm substituent positions and purity .
    • Critical Note : Ensure anhydrous conditions for sulfonamide formation to avoid hydrolysis.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopic Techniques : 1H^1H NMR to confirm proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm) and 13C^{13}C NMR for carbonyl (C=O) and sulfonamide (SO2_2NH) signals .
  • Mass Spectrometry : HRMS or LC-MS to verify molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and packing interactions (if single crystals are obtained) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. methyl groups) influence the biological activity of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Synthesize analogs with varying substituents on the phenyl rings (e.g., 3,4-dimethoxy vs. 4-methyl).
  • Test in vitro bioactivity (e.g., antimicrobial assays using MIC values) and compare with parent compound .
  • Computational Modeling : Use molecular docking to assess binding affinity to target proteins (e.g., bacterial enzymes) and correlate with experimental data .
    • Data Contradiction Analysis : If activity decreases despite favorable docking scores, consider pharmacokinetic factors (e.g., solubility, membrane permeability) .

Q. What experimental strategies resolve discrepancies in reported biological activities of structurally similar thiophene-carboxamides?

  • Methodological Answer :

  • Standardized Assay Conditions : Replicate conflicting studies under identical conditions (e.g., bacterial strain, incubation time) .
  • Metabolite Profiling : Use HPLC-MS to identify degradation products or metabolites that may alter activity .
  • Crystallographic Comparisons : Analyze crystal structures of analogs to determine if conformational flexibility explains variability .

Q. How can researchers optimize the synthetic yield of this compound for large-scale pharmacological studies?

  • Methodological Answer :

  • Reaction Optimization :
  • Screen solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., iodine vs. Lewis acids) to improve cyclization efficiency .
  • Use microwave-assisted synthesis to reduce reaction time and improve purity .
  • Purification Techniques : Employ gradient elution in reverse-phase HPLC for high-purity isolation (>98%) .

Theoretical and Mechanistic Questions

Q. What theoretical frameworks guide the design of thiophene-carboxamide derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify essential moieties (e.g., sulfonamide for antimicrobial activity) and optimize spatial arrangement .
  • QSAR Models : Use quantitative structure-activity relationships to predict bioactivity based on electronic (e.g., Hammett σ) and steric parameters .
    • Critical Note : Validate models with experimentally synthesized analogs to avoid overfitting .

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